molecular formula C10H12N2O B3232140 1-(1-Methyl-1H-indazol-4-yl)ethanol CAS No. 1334405-61-6

1-(1-Methyl-1H-indazol-4-yl)ethanol

Cat. No.: B3232140
CAS No.: 1334405-61-6
M. Wt: 176.21 g/mol
InChI Key: FLGUHGLQYCNEFN-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indazol-4-yl)ethanol is a chiral alcohol derivative of the 1-methyl-1H-indazole scaffold, positioned as a valuable intermediate in medicinal chemistry and drug discovery research . The indazole core is a privileged structure in medicinal chemistry, known for conferring significant biological activity across a range of therapeutic targets . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through further functionalization of its hydroxyl group. Researchers can utilize this intermediate to explore structure-activity relationships (SAR) by creating esters, ethers, or converting the alcohol to other valuable functional groups . The 4-substituted 1-methyl-1H-indazole motif has been investigated in published studies for its potential pharmacological properties, including analgesic, anti-inflammatory, and antipyretic activities . Indazole-based compounds have demonstrated a wide spectrum of biological activities in scientific literature, such as kinase inhibition, anticancer, and anti-HIV effects, making them a focal point in the development of new therapeutic agents . As a high-purity synthetic intermediate, this compound is intended for use in laboratory research to advance the development of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylindazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)8-4-3-5-10-9(8)6-11-12(10)2/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGUHGLQYCNEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C=NN(C2=CC=C1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288075
Record name 1H-Indazole-4-methanol, α,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334405-61-6
Record name 1H-Indazole-4-methanol, α,1-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334405-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-4-methanol, α,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Modification and Analog Design Studies of 1 1 Methyl 1h Indazol 4 Yl Ethanol

Structure-Activity Relationship (SAR) Concepts in Indazole Research

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives showing a wide range of biological activities. austinpublishinggroup.com Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications of the indazole ring influence its pharmacological properties. nih.gov Key to these studies is the systematic alteration of substituents at various positions to optimize potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

For the 1-(1-Methyl-1H-indazol-4-yl)ethanol scaffold, SAR exploration would typically focus on three main areas: the N1-position of the pyrazole (B372694) ring, the ethanolic substituent at the C4-position, and the various positions on the fused benzene (B151609) ring. nih.gov The methyl group at N1 and the ethanol (B145695) group at C4 are critical starting points for modification to probe their influence on biological targets.

Exploration of N1-Substituent Variations Beyond Methyl

The substituent at the N1 position of the indazole ring plays a crucial role in modulating the biological activity of its derivatives. While the methyl group is a common starting point, research has shown that variations at this position can significantly impact a compound's interaction with its target.

Systematic modifications of the N1-substituent are a common strategy in lead optimization. For instance, replacing the methyl group with larger alkyl groups, cycloalkyl groups, or even aryl moieties can alter the compound's lipophilicity, steric profile, and potential for specific interactions within a protein's binding pocket. nih.gov These changes can lead to improved potency and selectivity. The synthesis of N1-functionalized alkyl indazoles is an area of active research, with various methods being developed to achieve selective N1-alkylation. researchgate.net

Table 1: Examples of N1-Substituent Variations and Their Rationale

N1-Substituent Rationale for Exploration
Ethyl, IsopropylTo probe for steric tolerance and potentially enhance metabolic stability.
Cyclopropyl, CyclobutylTo introduce conformational rigidity and explore specific hydrophobic interactions. nih.gov
Phenyl, Substituted PhenylTo introduce potential for π-stacking interactions and explore additional binding pockets. nih.gov
Methoxyethyl, HydroxyethylTo enhance solubility and introduce potential hydrogen bonding interactions.

Chemical Transformations of the C4-Ethanolic Group

The ethanolic group at the C4 position of this compound offers a versatile handle for chemical modification to generate a diverse library of analogs.

Oxidation and Reduction Derivatives

The secondary alcohol of the C4-ethanolic group can be readily oxidized to the corresponding ketone, 1-(1-methyl-1H-indazol-4-yl)ethanone. matrixscientific.com This transformation alters the electronic and steric properties of the side chain, replacing a hydrogen bond donor with a hydrogen bond acceptor, which can have a significant impact on biological activity.

Ester and Ether Prodrug/Derivative Design

The hydroxyl group is an ideal site for the formation of esters and ethers. Esterification can be employed to create prodrugs, which may improve pharmacokinetic properties such as oral absorption. These esters are designed to be cleaved by endogenous esterases to release the active parent compound. Etherification, on the other hand, can be used to modulate lipophilicity and metabolic stability.

Alkyl Chain Extensions and Cyclization

Extending the ethyl side chain to longer alkyl groups (propyl, butyl, etc.) can be used to probe for deeper binding pockets and enhance hydrophobic interactions. Another strategy involves the cyclization of the side chain, either back onto the indazole ring or with another substituent, to create more rigid analogs. This conformational constraint can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Substituent Effects on the Fused Benzene Ring

Modifications to the fused benzene ring of the indazole core are a critical component of SAR studies. The introduction of various substituents can influence the molecule's electronic properties, lipophilicity, and steric bulk, all of which can affect its biological activity. libretexts.org

The nature and position of these substituents are key. Electron-donating groups, such as methoxy (B1213986) or methyl, increase the electron density of the ring system, while electron-withdrawing groups, like halogens or nitro groups, decrease it. youtube.com These electronic effects can alter the pKa of the indazole nitrogen and influence interactions with the biological target. libretexts.orgyoutube.com Furthermore, the strategic placement of substituents can block sites of metabolism, thereby improving the compound's pharmacokinetic profile. acs.org

Table 2: Examples of Substituent Effects on the Fused Benzene Ring

Substituent Position Potential Effects
FluoroC5, C6, C7Can block metabolism and alter electronic properties. researchgate.net
Chloro, BromoC5, C6, C7Increases lipophilicity and can introduce specific halogen bonding interactions.
MethoxyC5, C6, C7Electron-donating group that can also act as a hydrogen bond acceptor.
NitroC5, C6, C7Strong electron-withdrawing group that can significantly alter electronic properties. mdpi.com
CyanoC5, C6, C7Electron-withdrawing group that can act as a hydrogen bond acceptor.

The systematic exploration of these structural modifications provides a rational approach to the design of novel indazole derivatives with improved therapeutic properties.

Electronic and Steric Influence of Aromatic Substituents

The introduction of various substituents onto the aromatic ring of the indazole core can significantly alter the electronic and steric properties of the entire molecule. These modifications are crucial in medicinal chemistry for optimizing lead compounds.

The reactivity and interaction of the indazole ring are influenced by the nature of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density of the aromatic system, which in turn can affect the molecule's binding affinity to target proteins. nih.gov For instance, the introduction of an EDG, such as a methoxy (-OCH3) or an amino (-NH2) group, increases the electron density on the indazole ring. This can enhance interactions with electron-deficient pockets in a biological target. Conversely, an EWG, like a cyano (-CN) group, will decrease the ring's electron density. nih.gov

Computational studies, such as the use of molecular electrostatic potential (MEP) maps, can predict how these substitutions will affect the molecule's properties. scielo.org.mx These maps provide a visual representation of the electron distribution, highlighting areas that are more likely to engage in electrostatic interactions.

Halogenation and Nitro-Substitution Effects

Halogenation and nitro-substitution are common strategies in medicinal chemistry to modulate the properties of a lead compound.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the indazole ring can have multiple effects. Due to their electronegativity, halogens act as inductive electron-withdrawing groups. unl.edu This can alter the acidity of nearby protons and influence the molecule's metabolic stability. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules that can enhance binding affinity. The size of the halogen atom also contributes to steric bulk, which can be fine-tuned by selecting different halogens.

The following table summarizes the general effects of these substituents on the aromatic ring:

Substituent TypeElectronic EffectSteric HindrancePotential Impact on Biological Activity
Halogens (F, Cl, Br, I) Inductively withdrawingIncreases with atomic sizeCan form halogen bonds, alter metabolic stability
Nitro (-NO2) Strongly withdrawing (inductive and resonance)ModerateCan form strong polar interactions, reduces reactivity

Hybrid Compound Design Incorporating the Indazole-Ethanol Moiety

The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with a potentially synergistic or additive biological effect. acs.org The this compound moiety can serve as a valuable building block in the design of such hybrid compounds.

Researchers have explored the synthesis of hybrid molecules that incorporate the indazole core with other heterocyclic systems known for their biological activities, such as thiazole, pyrazole, or imidazole. nih.govresearchgate.netnih.gov For example, a hybrid could be designed where the ethanol hydroxyl group of this compound is used as a linker to connect to another pharmacophore. This approach aims to target multiple biological pathways or to enhance the affinity and selectivity for a single target.

Studies on indazole-based hybrids have shown promise in developing new therapeutic agents. researchgate.net The design of these hybrids often involves computational docking studies to predict how the new molecule will interact with its intended biological target. The versatility of the indazole-ethanol structure allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel hybrid drugs.

Computational and Theoretical Studies on 1 1 Methyl 1h Indazol 4 Yl Ethanol and Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of ligand-protein interactions and for structure-based drug design. For indazole analogs, docking studies have been instrumental in identifying key interactions that govern their biological activity.

Research on various indazole derivatives has revealed common interaction patterns with a range of protein targets. For instance, docking studies of indazole derivatives against renal cancer-related protein (PDB: 6FEW) showed that specific analogs achieved high binding energies through interactions with residues such as ASP784, LYS655, MET699, and GLU672. rsc.org Similarly, in studies targeting the vascular endothelial growth factor receptor 2 (VEGFR2) kinase, a key player in angiogenesis, arylsulphonyl indazole derivatives were shown to bind effectively within the kinase pocket. nih.gov These interactions are often stabilized by a network of hydrogen bonds, π-π stacking, and hydrophobic contacts with amino acids like Ala866, Lys868, and Cys919. nih.govnih.gov

The 1H-indazole motif itself is often identified as a critical pharmacophore. Docking models have indicated that this core structure can engage in effective interactions with targets like the ferrous ion in the heme group of indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target. nih.gov The specific orientation and binding energy are highly dependent on the substituents on the indazole ring. For example, studies on N1 meta-substituted benzyl (B1604629) groups demonstrated their role in achieving high potency as CCR4 antagonists. acs.org

Indazole Analog ClassProtein TargetKey Interacting ResiduesObserved InteractionsReference
Amide Indazole DerivativesRenal Cancer Receptor (PDB: 6FEW)ASP784, LYS655, MET699, GLU672, ILE685Hydrogen Bonding, Hydrophobic Interactions rsc.org
Arylsulphonyl Indazole DerivativesVEGFR2 KinaseCys919, Ala866, Lys868, Glu885, Thr916Hydrogen Bonding, π-π Stacking nih.govnih.gov
1H-Indazole DerivativesIndoleamine 2,3-dioxygenase 1 (IDO1)Heme Ferrous Ion, Hydrophobic PocketsCoordination, Hydrophobic Interactions nih.gov
Indazole Derivative "Bindarit"K-Ras ReceptorPocket adjacent to switch I/II regionsFavorable binding affinity (-7.3 kcal/mol) nih.gov
1-Trityl-5-azaindazole DerivativesPBR and MDM2-p53 ReceptorsLEU43, GLN109, LYS140 (PBR); GLN72, HIS73 (MDM2)High binding energies and multiple interactions jocpr.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex and the conformational changes that occur over time. MD simulations are crucial for validating docking results and assessing whether the predicted binding mode is stable in a more realistic, solvated environment.

MD simulations have been applied to various indazole-protein complexes to confirm their stability. For example, after docking a potent indazole derivative into the active site of the HIF-1α protein, MD simulations showed it remained quite stable within the binding pocket. nih.gov This stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is not dissociating. researchgate.net

Furthermore, MD trajectories are analyzed to study the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking. nih.gov This analysis can reveal which interactions are most critical for maintaining the stability of the complex. researchgate.net For instance, in a study of arylsulphonyl indazoles with VEGFR2 kinase, MD simulations helped confirm that the docked conformers were stable and that the binding was maintained by a consistent network of interactions. nih.gov Similarly, MD simulations of the indazole-based compound Bindarit with the K-Ras receptor were used to comprehend the dynamics and structural changes in the protein upon ligand binding. nih.gov

For a flexible molecule like 1-(1-Methyl-1H-indazol-4-yl)ethanol, MD simulations would be particularly valuable for exploring its conformational landscape within a protein's active site. The rotation around the bond connecting the ethanol (B145695) group to the indazole ring can be analyzed to determine the most favorable conformations for binding and to understand how the molecule adapts to the dynamic environment of the receptor.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and reactivity of molecules. These methods are used to elucidate electronic structure, predict reactivity, and study reaction mechanisms at the atomic level.

DFT calculations are widely used to investigate the electronic properties of indazole derivatives. rsc.orgrsc.org A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. MEP analysis visually represents the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These maps are invaluable for understanding and predicting where a molecule is likely to engage in electrostatic interactions, such as hydrogen bonding. nih.gov For indazole derivatives, MEP maps can clarify the electron distribution pattern, highlighting the nucleophilic sites (often around the nitrogen atoms) and electrophilic sites. nih.gov Additionally, Natural Bond Order (NBO) calculations can be performed to rationalize properties like the direction of dipole moments. rsc.org

Calculation/Analysis MethodProperty InvestigatedSignificanceReference
Density Functional Theory (DFT)Optimized molecular geometry, electronic propertiesProvides accurate structural and energetic information. rsc.orgrsc.org
Frontier Molecular Orbitals (HOMO-LUMO)Energy gap, chemical reactivityA smaller gap indicates higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP)Electron density, electrophilic/nucleophilic sitesPredicts sites for intermolecular interactions. nih.gov
Natural Bond Order (NBO)Atomic charges, orbital interactions, dipole momentsExplains electronic delocalization and bonding. rsc.org

Quantum chemical calculations are also employed to predict the reactivity of indazoles and to study the mechanisms of their chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction. This approach was used to explain the reactivity differences between indazole and indole (B1671886) electrophiles in copper-hydride-catalyzed reactions, suggesting that the indazole allylation proceeds through a six-membered Zimmerman-Traxler-type transition state. nih.gov

DFT-derived reactivity descriptors, such as Fukui functions, can distinguish atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net This level of detail is crucial for explaining the regioselectivity of reactions, such as the formation of specific nitroindazole derivatives. researchgate.net For this compound, these methods could be used to predict its metabolic fate by identifying sites prone to oxidation or other transformations, and to guide its synthesis by elucidating reaction pathways. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net

Both 2D and 3D-QSAR studies have been successfully applied to indazole derivatives. nih.govresearchgate.net In a typical QSAR study, a set of molecules with known activities is used as a training set. For each molecule, a variety of numerical descriptors are calculated, representing its physicochemical properties (e.g., logP, polar surface area) and structural features (e.g., topological indices, steric and electrostatic fields). researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with activity. nih.govnih.gov

The predictive power of a QSAR model is rigorously validated using techniques like cross-validation (leave-one-out) and an external test set of compounds not used in model building. researchgate.netsciencepublishinggroup.com A statistically robust model (indicated by high r² and q² values) can provide valuable insights into the structural requirements for activity. researchgate.net For example, 3D-QSAR studies on indazole-based HIF-1α inhibitors generated steric and electrostatic contour maps, which visually indicate regions where bulky or electron-withdrawing/donating groups would enhance or diminish activity. nih.gov These maps serve as a structural framework for designing new, optimized inhibitors. nih.gov

Preclinical Metabolic Fate Investigations of 1 1 Methyl 1h Indazol 4 Yl Ethanol

In Vitro Metabolic Stability Assessment (e.g., microsomes, hepatocytes)

There are no published studies that have assessed the in vitro metabolic stability of 1-(1-Methyl-1H-indazol-4-yl)ethanol in liver microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict a compound's metabolic clearance and half-life in the body. The absence of this data means that the rate at which this compound is metabolized by key drug-metabolizing enzymes remains unknown.

Identification and Characterization of Metabolites (using analytical techniques)

Consistent with the lack of stability data, there are no reports on the identification and characterization of metabolites of this compound. The application of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be necessary to isolate and elucidate the structures of any potential metabolites formed through enzymatic reactions in the body. Without such research, the biotransformation products of this compound are entirely speculative.

Proposed Metabolic Pathways and Enzyme Systems Involved

Due to the absence of metabolite identification, no metabolic pathways for this compound can be proposed. It is plausible that, like many xenobiotics, its metabolism could involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The primary enzyme superfamily responsible for Phase I metabolism is cytochrome P450 (CYP). However, without experimental data, it is impossible to determine which specific CYP isozymes, or other enzyme systems, might be involved in the metabolism of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Methyl-1H-indazol-4-yl)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functional group transformations on the indazole core. For example:

  • Reduction : Ketone intermediates (e.g., 1-(1-Methyl-1H-indazol-4-yl)ethanone) can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or ethanol. Reaction temperature (0–25°C) and stoichiometry (1.2–2.0 equivalents of reducing agent) critically influence yield .
  • Substitution : Halogenated precursors (e.g., 4-bromo-1-methylindazole) may undergo nucleophilic substitution with ethylene oxide or ethanol derivatives under basic conditions (K₂CO₃, DMF, 80–100°C) .
    • Optimization : Use design of experiments (DoE) to screen parameters like solvent polarity, catalyst loading, and temperature. Monitor progress via TLC or HPLC .

Q. How is the purity and structural identity of this compound validated?

  • Analytical Workflow :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 min) .
  • Identity :
  • NMR : ¹H NMR (DMSO-d₆) to confirm indazole C-H protons (δ 7.5–8.2 ppm) and ethanol -CH₂OH groups (δ 3.5–4.2 ppm). ¹³C NMR for carbonyl/aromatic carbon verification .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic strategies resolve the three-dimensional structure of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
  • Validation : Check R-factors (R₁ < 0.05), residual electron density (< 0.5 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Root-Cause Analysis :

  • Compare reaction conditions (e.g., solvent purity, inert atmosphere use) and analytical methodologies (e.g., NMR referencing standards) .
  • Validate discrepancies via independent replication, cross-lab validation, or advanced techniques like 2D NMR (COSY, HSQC) .
    • Statistical Tools : Apply multivariate analysis (PCA) to identify outlier variables in synthetic protocols .

Q. What are the environmental implications of synthesizing and disposing of this compound?

  • Risk Mitigation :

  • Green Chemistry : Replace hazardous solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Explore biocatalytic routes using alcohol dehydrogenases to reduce waste .
  • Ecotoxicology : Assess biodegradability (OECD 301F test) and aquatic toxicity (Daphnia magna LC₅₀) to guide disposal protocols .

Q. What are emerging research directions for this compound?

  • Future Avenues :

  • Biocatalysis : Engineer microbial systems (e.g., E. coli expressing ketoreductases) for enantioselective synthesis .
  • Pharmacological Profiling : Screen for kinase inhibition (e.g., JAK/STAT pathways) using in vitro assays (IC₅₀ determination) .
  • Computational Modeling : DFT studies to predict reactivity (e.g., Fukui indices) and optimize synthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.